molecular formula C7H6ClNOS B13080307 4-(5-Chlorothiophen-2-yl)azetidin-2-one

4-(5-Chlorothiophen-2-yl)azetidin-2-one

Cat. No.: B13080307
M. Wt: 187.65 g/mol
InChI Key: YLMMTRGVJGOXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiophen-2-yl)azetidin-2-one can be achieved through various methods. One common approach involves the reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate amine under specific conditions to form the azetidin-2-one ring . The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality control . The production process is optimized for scalability and cost-effectiveness, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chlorothiophen-2-yl)azetidin-2-one is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Biological Activity

4-(5-Chlorothiophen-2-yl)azetidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes an azetidinone ring and a chlorothiophene moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer effects, along with relevant case studies and research findings.

Structural Characteristics

The molecular formula of this compound is C_8H_7ClN_2OS, with a molecular weight of 187.67 g/mol. The presence of the chlorothiophene ring at the 5-position and the azetidinone functionality at the 4-position is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound demonstrates potent antimicrobial effects against various bacterial strains.
  • Antifungal Activity : It has also been evaluated for its antifungal properties, showing efficacy against specific pathogenic fungi.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with initial results indicating possible interactions with molecular targets involved in cancer progression.

Antimicrobial Activity

A study conducted on a series of azetidinone derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Bacillus anthracis, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus15High
Bacillus anthracis20Moderate
Escherichia coli30Moderate
Pseudomonas aeruginosa40Low

Antifungal Activity

In another study focusing on antifungal properties, compounds similar to this compound were synthesized and tested against seed-borne fungi affecting finger millet. The results indicated that certain derivatives effectively reduced fungal incidence, enhancing seed germination and growth .

Table 2: Antifungal Activity Against Pathogenic Fungi

FungiConcentration (mg/mL)Inhibition Zone (mm)
Pyricularia grisea2528
Bipolaris setariae5025

The biological activity of this compound is believed to be associated with its ability to form hydrogen bonds and engage in π-π stacking interactions with target biomolecules. This interaction is critical for disrupting cellular processes in microorganisms and cancer cells .

Case Studies

  • Antibacterial Efficacy : A comparative study highlighted that the azetidinone derivative exhibited higher antibacterial activity than conventional antibiotics like tetracycline against Staphylococcus aureus, suggesting its potential as a new therapeutic agent .
  • Fungal Pathogen Control : Research demonstrated that integrating azetidinone structures into existing frameworks could enhance antifungal efficacy, particularly against pathogens affecting agricultural crops .

Properties

Molecular Formula

C7H6ClNOS

Molecular Weight

187.65 g/mol

IUPAC Name

4-(5-chlorothiophen-2-yl)azetidin-2-one

InChI

InChI=1S/C7H6ClNOS/c8-6-2-1-5(11-6)4-3-7(10)9-4/h1-2,4H,3H2,(H,9,10)

InChI Key

YLMMTRGVJGOXAF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.